N,1-dimethyl-1H-indole-2-carboxamide
Overview
Description
“N,1-dimethyl-1H-indole-2-carboxamide” is a chemical compound with the linear formula C11H12N2O . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is a marine-derived natural product found in Neosartorya pseudofischeri .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H12N2O/c1-12-11(14)10-7-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3, (H,12,14) . The molecular weight of this compound is 188.23 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Allosteric Modulation of the CB₁ Receptor
N,1-dimethyl-1H-indole-2-carboxamide derivatives have been studied for their potential as allosteric modulators of the cannabinoid CB₁ receptor. These compounds, including certain N-phenylethyl-1H-indole-2-carboxamides, have shown stimulatory effects on the CB₁ receptor, with specific carboxamides demonstrating significant activity at nanomolar concentrations. This highlights their potential in modulating cannabinoid receptor functions (Piscitelli et al., 2012).
Cancer Tyrosine Kinase Imaging
This compound derivatives have also been explored in the development of new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. The synthesis of specific carboxamide derivatives, designed for effective cancer imaging, underlines their significance in oncological research (Wang et al., 2005).
Dopamine D2 Receptor Modulation
Research into the modulation of the dopamine D2 receptor has involved this compound derivatives. These studies have identified specific carboxamide compounds capable of functioning as negative allosteric modulators of the dopamine D2 receptor, offering insights into potential therapeutic applications in neurological disorders (Mistry et al., 2015).
Hydrolysis and Stability Studies
Investigations into the hydrolysis of carboxamides, including indole-1-carboxamide and indole-1-(N,N-dimethyl)carboxamide, have been conducted to understand their chemical stability and reaction kinetics. This research is crucial for developing stable and effective carboxamide-based compounds for various applications (Linda et al., 1984).
Antioxidative Properties
The antioxidative properties of indole carboxamides have been explored, with studies indicating that certain derivatives may act as scavengers of reactive oxygen species (ROS). This research suggests potential for these compounds in developing therapies targeting oxidative stress-related conditions (Aboul‐Enein et al., 2004).
Na+/H+ Exchanger Inhibition
This compound derivatives have been synthesized and evaluated for their inhibitory potency against the Na+/H+ exchanger. This research provides insights into the potential therapeutic applications of these compounds in conditions where Na+/H+ exchange is implicated (Kitano et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N,1-Dimethyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a variety of biochemical pathways.
Result of Action
As mentioned earlier, indole derivatives are known to possess various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
N,1-dimethylindole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)10-7-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPSGVCFRDTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486653 | |
Record name | N,1-dimethylindole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61939-18-2 | |
Record name | N,1-dimethylindole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.